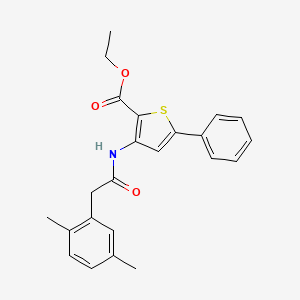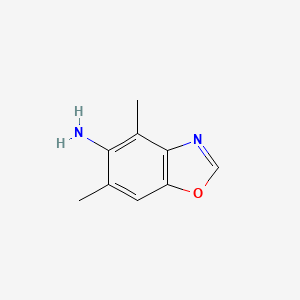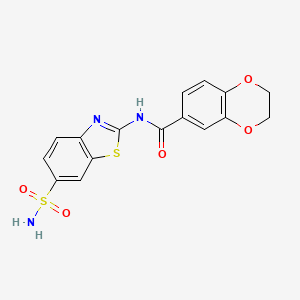
(6-Methoxypyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Methoxypyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C13H13N3O3S and a molecular weight of 291.33. It’s a part of the azole heterocycles, which are aromatic five-membered heterocycles .
Synthesis Analysis
The synthesis of such compounds often involves the use of thiazole-based heterocyclic scaffolds . Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a methoxy group at the 6th position and an azetidine ring attached to a thiazole group at the 3rd position. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Anticancer Properties
A novel compound, closely related to the query compound and classified under naphthyridine derivatives, demonstrated significant anticancer activity in human malignant melanoma A375 cells. It induces necroptosis at low concentrations and apoptosis at high concentrations, highlighting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Antimicrobial and Antioxidant Activities
Synthesis and investigation of 8-ethoxycoumarin derivatives, which share structural similarities with the query compound, revealed notable antimicrobial and antioxidant properties. These findings suggest the potential for developing new therapeutic agents based on such chemical structures (Mohamed et al., 2012).
Structural and Molecular Studies
Research focusing on the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, which are structurally related to the query compound, provides insights into protonation sites, hydrogen bonding, and molecular interactions. Such studies contribute to the understanding of chemical behavior and potential applications in drug design (Böck et al., 2021).
Antibacterial and Antifungal Agents
Novel series of azetidin-2-ones and thiazolidin-4-ones, with structural similarity to the query compound, have been synthesized and demonstrated considerable antibacterial and antifungal activity. This underscores their potential use in developing new antimicrobial agents (Adem et al., 2022).
Enzyme Inhibition and Drug Interaction
The metabolism of strained rings in specific pharmaceutical compounds, including a detailed study on glutathione S-transferase–catalyzed formation, sheds light on the biochemical interactions and potential drug-drug interactions involving compounds with structural features similar to the query compound (Li et al., 2019).
Orientations Futures
The future directions for this compound could involve further exploration of its potential pharmacological activities, given the broad range of activities observed in similar compounds . Additionally, further studies could focus on optimizing the synthesis process and exploring its utility in other fields.
Propriétés
IUPAC Name |
(6-methoxypyridin-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-18-11-3-2-9(6-15-11)12(17)16-7-10(8-16)19-13-14-4-5-20-13/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCCDQUYOXPSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine](/img/structure/B2641000.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2641003.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide](/img/structure/B2641004.png)
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide](/img/structure/B2641005.png)



![3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641012.png)




![2-(4-Ethoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2641021.png)